Bis(ethylcyclopentadienyl)nickel(II)
Description
Bis(ethylcyclopentadienyl)nickel(II) (CAS 31886-51-8) is an organonickel compound with the formula C₁₄H₁₈Ni and a molecular weight of 244.99 g/mol . It exists as a green solid or liquid (depending on purity and storage conditions) with a density of 1.137 g/mL at 25°C and a boiling point of 90°C . The ethyl substituents on the cyclopentadienyl (Cp) ligands enhance its solubility in organic solvents compared to unsubstituted nickelocene (bis(cyclopentadienyl)nickel(II)) . This compound is classified as Acute Toxicity Category 4 (oral) and WGK 3 (high water hazard), requiring stringent safety protocols for handling . Its primary applications include catalysis in organic synthesis and advanced materials, such as spintronics and chemical vapor deposition (CVD) precursors .
Properties
InChI |
InChI=1S/2C7H9.Ni/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHXTCKWIVCDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31886-51-8 | |
| Record name | Bis(ethylcyclopentadienyl)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with ethylcyclopentadienyl sodium in an inert atmosphere. The reaction typically takes place in a non-polar solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for bis(ethylcyclopentadienyl)nickel(II) involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle organometallic compounds safely .
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)nickel(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields nickel(III) complexes, while reduction can produce nickel(0) species .
Scientific Research Applications
Catalysis
Bis(ethylcyclopentadienyl)nickel(II) is primarily recognized for its catalytic capabilities, particularly in organic synthesis. The compound has been shown to catalyze various reactions, including:
- Addition Reactions : Effective in catalyzing the addition of olefins to carbonyl compounds, facilitating the formation of alcohols and other functional groups.
- Polymerization Processes : Utilized in the polymerization of olefins, contributing to the development of new materials with tailored properties.
- Hydrogenation Reactions : Acts as a catalyst for hydrogenation processes, which are crucial in the production of fine chemicals and pharmaceuticals.
Material Science
In material science, Bis(ethylcyclopentadienyl)nickel(II) is explored for its potential in:
- Thin Film Deposition : Used as a precursor in chemical vapor deposition (CVD) processes to create nickel films for electronic applications. Its ability to form uniform films makes it suitable for applications in microelectronics and optoelectronics.
- Nanostructured Materials : Investigated for synthesizing nanostructured materials that can be employed in various high-tech applications, including sensors and catalysts.
Coordination Chemistry
The compound's interaction with various ligands provides insights into its coordination chemistry:
- Ligand Exchange Studies : Research has focused on the ligand exchange dynamics involving Bis(ethylcyclopentadienyl)nickel(II), revealing its reactivity patterns and stability under different conditions.
- Complex Formation : The compound can form stable complexes with other metal ions, which may enhance its utility in catalysis and material synthesis.
Spintronics
Recent studies suggest potential applications in spintronics , an emerging field that exploits the intrinsic spin of electrons along with their charge. The paramagnetic nature of Bis(ethylcyclopentadienyl)nickel(II) makes it a candidate for developing novel spintronic devices that could outperform conventional electronic components.
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Catalytic Activity Study :
- A study demonstrated that Bis(ethylcyclopentadienyl)nickel(II) significantly enhances the reaction rates in olefin hydroformylation processes compared to traditional catalysts, leading to higher yields of aldehydes.
-
Thin Film Applications :
- Research on using Bis(ethylcyclopentadienyl)nickel(II) as a precursor for nickel thin films showed promising results in achieving high-quality films suitable for electronic device fabrication.
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Coordination Chemistry Investigations :
- A systematic investigation into the ligand exchange behavior of Bis(ethylcyclopentadienyl)nickel(II) revealed insights into its stability and reactivity, paving the way for designing more efficient catalysts.
Mechanism of Action
The mechanism by which bis(ethylcyclopentadienyl)nickel(II) exerts its effects involves the interaction of the nickel center with various molecular targets. The ethylcyclopentadienyl ligands stabilize the nickel center, allowing it to participate in various catalytic and coordination processes. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Bis(ethylcyclopentadienyl)nickel(II) with analogous nickel and transition metal cyclopentadienyl complexes:
Key Observations :
- Substituent Effects: Ethyl groups increase molecular weight and improve solubility in nonpolar solvents compared to methyl or unsubstituted Cp ligands. For example, Bis(ethylcyclopentadienyl)nickel(II) is a liquid at room temperature, whereas nickelocene and its methyl analog are solids .
- Thermal Stability : The ethyl derivative’s lower boiling point (90°C) suggests higher volatility than nickelocene, which sublimes at higher temperatures (>100°C) .
Electronic and Catalytic Behavior
- This can influence catalytic activity in cross-coupling reactions (e.g., Kumada or Negishi couplings) .
- Steric Hindrance : Bulkier ethyl substituents may reduce catalytic efficiency in sterically demanding reactions compared to methyl or unsubstituted Cp ligands. For instance, Bis(methylcyclopentadienyl)nickel(II) shows higher activity in ethylene polymerization due to moderate steric bulk .
- Comparative Reactivity : Nickelocene is widely used in hydrogenation and C–H activation, but its low solubility limits its utility in solution-phase reactions. The ethyl derivative addresses this limitation while maintaining redox activity .
Catalysis
- Bis(ethylcyclopentadienyl)nickel(II) demonstrates efficacy in C–C bond-forming reactions , such as Suzuki-Miyaura couplings, with yields exceeding 85% under mild conditions .
- In contrast, nickelocene is preferred for radical reactions and electrocatalysis due to its simpler ligand framework .
Materials Science
Biological Activity
Bis(ethylcyclopentadienyl)nickel(II) (CHNi), an organonickel compound, is notable for its unique structure where a nickel center is coordinated by two ethylcyclopentadienyl ligands. This compound belongs to the metallocene family, which is known for its distinctive electronic properties and reactivity, making it a subject of interest in various fields including catalysis and material science. Understanding its biological activity is crucial for evaluating its potential applications in biomedicine and environmental science.
- Molecular Weight : 244.99 g/mol
- CAS Number : 31886-51-8
- Structure : The compound features a nickel ion in a +2 oxidation state, contributing to its paramagnetic nature.
Synthesis
The synthesis of bis(ethylcyclopentadienyl)nickel(II) typically involves the reaction of nickel salts with ethylcyclopentadiene. Common methods include:
- Direct synthesis from nickel salts
- Coordination with cyclopentadiene derivatives
Biological Activity Overview
Research into the biological activity of bis(ethylcyclopentadienyl)nickel(II) has revealed several important findings:
- Cytotoxicity : Studies have shown that bis(ethylcyclopentadienyl)nickel(II) exhibits selective cytotoxic effects on cancer cell lines while sparing non-proliferating healthy cells. This selectivity is crucial for its potential application in cancer therapy.
- Mechanism of Action : The compound has been observed to induce apoptosis in tumor cells through mechanisms involving caspase activation, particularly caspase-9, leading to cell cycle arrest at the G2/M phase. This suggests that it may interfere with cellular proliferation and promote programmed cell death in malignant cells .
- DNA Interaction : Investigations into the interactions between bis(ethylcyclopentadienyl)nickel(II) and DNA have shown that while it does not cause DNA breaks or intercalation, it can significantly alter DNA conformation, leading to structural changes such as knot-like formations and hairpins .
Study 1: Cytotoxic Effects on Cancer Cells
A study focused on the effects of bis(ethylcyclopentadienyl)nickel(II) on various cancer cell lines demonstrated that:
- Cell Lines Tested : U937 (human histiocytic lymphoma), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Results : Significant inhibition of cell proliferation was noted in U937 cells with an IC50 value indicating effective cytotoxicity at low concentrations.
Study 2: Apoptotic Pathways
Further research highlighted that:
- Apoptosis Induction : The compound was shown to activate intrinsic apoptotic pathways, as evidenced by increased levels of apoptotic markers such as Annexin V and activated caspases.
- Cell Cycle Analysis : Flow cytometry analysis revealed a marked increase in the G2/M phase population post-treatment, indicating cell cycle arrest.
Comparative Analysis Table
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Bis(ethylcyclopentadienyl)nickel(II) | Metallocene | Induces apoptosis in cancer cells |
| Bis(cyclopentadienyl)nickel(II) | Metallocene | Known for catalytic properties |
| Bis(methylcyclopentadienyl)nickel(II) | Metallocene | Exhibits significant cytotoxicity |
| Nickelocene (Bis(cyclopentadienyl)nickel) | Metallocene | Studied for electronic properties |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Bis(ethylcyclopentadienyl)nickel(II) with high purity, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves reacting nickel chloride with ethylcyclopentadienyl ligands under inert atmospheres (e.g., argon). To optimize purity, monitor reaction parameters such as temperature (80–100°C), solvent choice (e.g., THF or toluene), and ligand-to-metal molar ratios (2:1 stoichiometry). Characterization via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) is critical to confirm structural integrity . For reproducibility, document moisture sensitivity and oxygen exclusion protocols .
Q. Which spectroscopic techniques are most effective for characterizing the electronic properties of Bis(ethylcyclopentadienyl)nickel(II)?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies d-d transitions and ligand-to-metal charge transfer bands.
- Cyclic Voltammetry : Measures redox potentials to assess stability in different oxidation states.
- X-ray Photoelectron Spectroscopy (XPS) : Determines nickel’s oxidation state and ligand bonding environment.
Cross-validate results with DFT calculations to correlate experimental data with theoretical models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for Bis(ethylcyclopentadienyl)nickel(II) in cross-coupling reactions?
- Methodological Answer :
- Systematic Review : Compare experimental conditions (e.g., solvent polarity, base strength, and substrate scope) across studies .
- Controlled Replication : Reproduce conflicting studies while standardizing parameters (e.g., catalyst loading, temperature).
- Kinetic Analysis : Use Eyring plots to compare activation energies and identify rate-limiting steps.
Theoretical frameworks, such as ligand field theory, should guide mechanistic interpretations .
Q. What advanced computational methods are suitable for modeling the ligand-exchange dynamics of Bis(ethylcyclopentadienyl)nickel(II) in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand dissociation pathways using force fields parameterized for transition metals.
- Density Functional Theory (DFT) : Calculate Gibbs free energy changes for ligand substitution steps.
Validate simulations with EXAFS (Extended X-ray Absorption Fine Structure) to probe local coordination environments experimentally .
Q. How can researchers design experiments to probe the ligand’s steric and electronic effects on the catalytic behavior of Bis(ethylcyclopentadienyl)nickel(II)?
- Methodological Answer :
- Steric Analysis : Synthesize analogs with substituted cyclopentadienyl ligands (e.g., tert-butyl or methyl groups) and compare turnover frequencies (TOFs).
- Electronic Tuning : Introduce electron-withdrawing/donating substituents and monitor changes via infrared (IR) spectroscopy (CO stretching frequencies) or EPR spectroscopy (for paramagnetic intermediates).
Use Hammett plots to correlate substituent effects with catalytic efficiency .
Methodological Challenges & Solutions
Q. What strategies mitigate decomposition pathways of Bis(ethylcyclopentadienyl)nickel(II) under catalytic conditions?
- Methodological Answer :
- In-situ Monitoring : Employ Raman spectroscopy or GC-MS to detect decomposition byproducts.
- Additive Screening : Test stabilizing agents (e.g., Lewis acids, coordinating solvents) to suppress side reactions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability thresholds to define safe operating temperatures .
Q. How should researchers approach conflicting crystallographic data on the molecular geometry of Bis(ethylcyclopentadienyl)nickel(II)?
- Methodological Answer :
- High-Resolution XRD : Re-examine crystal structures with synchrotron radiation to resolve ambiguities.
- Multipole Refinement : Apply advanced crystallographic models to account for electron density distortions.
Cross-reference with neutron diffraction studies to refine hydrogen atom positioning .
Theoretical & Practical Integration
Q. How can ligand design principles be applied to enhance the electrochemical stability of Bis(ethylcyclopentadienyl)nickel(II) in energy storage applications?
- Methodological Answer :
- Ligand Rigidity : Introduce conjugated backbones to reduce ligand dissociation.
- Redox-Active Ligands : Design ligands that participate in charge compensation, reducing metal-centered degradation.
Test in cyclic charge-discharge experiments and correlate performance with DFT-predicted HOMO/LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
